molecular formula C18H13Cl2N5O B14962813 N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14962813
M. Wt: 386.2 g/mol
InChI Key: NWEJQYXOEJHCKK-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative characterized by two key substituents:

  • 3,4-Dichlorophenyl group: A phenyl ring substituted with chlorine at positions 3 and 2.
  • 3-Methyl-1-benzofuran-2-yl group: A benzofuran moiety with a methyl group at position 2.

Properties

Molecular Formula

C18H13Cl2N5O

Molecular Weight

386.2 g/mol

IUPAC Name

2-N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H13Cl2N5O/c1-9-11-4-2-3-5-14(11)26-15(9)16-23-17(21)25-18(24-16)22-10-6-7-12(19)13(20)8-10/h2-8H,1H3,(H3,21,22,23,24,25)

InChI Key

NWEJQYXOEJHCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a dehydrating agent to form the intermediate. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Aromatic Rings
  • 6-(1-Benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

    • Substituents: 3,5-Dichlorophenyl (vs. 3,4-dichloro) and unmodified benzofuran (vs. 3-methyl-benzofuran).
    • Molecular weight: 393.2 g/mol (higher due to additional chlorine).
    • Relevance: The 3,5-dichloro substitution may alter binding interactions in biological targets compared to the 3,4-isomer .
  • N-(4-Chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine Substituents: 4-Chlorophenyl (vs. 3,4-dichloro) and identical benzofuran group. Molecular weight: 351.79 g/mol (lower due to fewer chlorine atoms). Relevance: Reduced steric and electronic effects from monochloro substitution may lower herbicidal potency compared to dichloro analogs .
Variations in Triazine Substituents
  • Prometryn (N,N′-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

    • Substituents: Isopropyl groups and methylthio (-SCH₃) at position 4.
    • Molecular weight: 241.4 g/mol .
    • Use: Herbicide for grass and broadleaf weeds in crops like cotton. The methylthio group enhances soil persistence .
  • Indaziflam (N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine)

    • Substituents: Fluorinated ethyl and indenyl groups.
    • Molecular weight: 316.8 g/mol .
    • Use: Herbicide with long residual activity; fluorine improves metabolic stability .

Functional Comparisons

Herbicidal Activity
  • Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine):

    • Substituents: Chlorine at position 6, ethyl, and isopropyl groups.
    • Use: Broad-spectrum herbicide targeting photosystem II. The target compound’s dichlorophenyl group may confer enhanced binding to similar plant enzymes .
  • Propanil (N-(3,4-dichlorophenyl)propanamide):

    • Substituents: 3,4-Dichlorophenyl group (shared with the target compound) but lacks the triazine core.
    • Use: Selective herbicide for rice; highlights the role of 3,4-dichlorophenyl in disrupting plant metabolism .
Environmental Fate
  • Adsorption : Triazines with hydrophobic substituents (e.g., benzofuran, methylthio) exhibit stronger adsorption to bentonite clay, reducing leaching . The target compound’s benzofuran may enhance soil retention compared to atrazine.
  • Degradation: Chlorine substituents slow microbial degradation. The 3,4-dichlorophenyl group likely increases environmental persistence relative to monochloro analogs .

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